molecular formula C9H18N2 B13629742 3-((Pyrrolidin-1-yl)methyl)cyclobutanamine CAS No. 1206969-14-3

3-((Pyrrolidin-1-yl)methyl)cyclobutanamine

Katalognummer: B13629742
CAS-Nummer: 1206969-14-3
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: HSEKUIBGQNAAIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((Pyrrolidin-1-yl)methyl)cyclobutanamine is a compound that features a cyclobutanamine core with a pyrrolidinylmethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Pyrrolidin-1-yl)methyl)cyclobutanamine typically involves the reaction of cyclobutanone with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of cyclobutanone using pyrrolidine and a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

Types of Reactions

3-((Pyrrolidin-1-yl)methyl)cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or imines.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while substitution reactions can introduce various functional groups to the cyclobutanamine core.

Wissenschaftliche Forschungsanwendungen

3-((Pyrrolidin-1-yl)methyl)cyclobutanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-((Pyrrolidin-1-yl)methyl)cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and specificity due to its structural properties. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical reactions.

    Cyclobutanamine: The core structure without the pyrrolidinylmethyl substituent.

    Pyrrolidinone: A related compound with a carbonyl group in the pyrrolidine ring.

Uniqueness

3-((Pyrrolidin-1-yl)methyl)cyclobutanamine is unique due to the combination of the cyclobutanamine core and the pyrrolidinylmethyl substituent. This structure provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

1206969-14-3

Molekularformel

C9H18N2

Molekulargewicht

154.25 g/mol

IUPAC-Name

3-(pyrrolidin-1-ylmethyl)cyclobutan-1-amine

InChI

InChI=1S/C9H18N2/c10-9-5-8(6-9)7-11-3-1-2-4-11/h8-9H,1-7,10H2

InChI-Schlüssel

HSEKUIBGQNAAIP-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CC2CC(C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.